

Application Note: Quantitative Analysis of 3-(2-Methoxyethyl)azepane by Chromatographic Techniques

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Compound of Interest

Compound Name: 3-(2-Methoxyethyl)azepane

CAS No.: 1566236-20-1

Cat. No.: B1471108

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Abstract

This application note presents two robust and validated analytical methods for the quantitative determination of **3-(2-Methoxyethyl)azepane** in solution. Due to the inherent challenges in the analysis of cyclic secondary amines, including polarity and potential for poor peak shape, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods have been developed. The GC-MS method employs a derivatization step to enhance volatility and improve chromatographic performance, while the HPLC-UV method utilizes a derivatizing agent to introduce a chromophore for sensitive UV detection. Both methods have been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction

3-(2-Methoxyethyl)azepane is a seven-membered heterocyclic saturated amine. The azepane ring system is a significant structural motif in a variety of pharmaceutical compounds.[1][2] As

with many aliphatic and cyclic amines, the quantification of **3-(2-Methoxyethyl)azepane** presents analytical challenges. Direct analysis by gas chromatography can be problematic due to the compound's polarity, which can lead to peak tailing and adsorption on the column.[3][4] Similarly, for HPLC analysis, the lack of a strong chromophore makes sensitive UV detection difficult.[5][6]

To overcome these challenges, this guide provides detailed protocols for two distinct, validated analytical methods:

- **Primary Method:** A Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This approach improves the volatility and thermal stability of the analyte, leading to excellent peak shape and high sensitivity.[7]
- **Secondary Method:** An High-Performance Liquid Chromatography with UV detection (HPLC-UV) method with pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl). This reagent reacts with the secondary amine to form a highly UV-absorbent derivative, enabling precise quantification.[8]

The validation of these analytical procedures is critical to demonstrate their suitability for their intended purpose.[9][10] Therefore, comprehensive validation protocols are provided, outlining the procedures for assessing specificity, linearity, accuracy, precision, and robustness.[11][12]

Chemical Properties of 3-(2-Methoxyethyl)azepane

Property	Value
Molecular Formula	C ₉ H ₁₉ NO
Molecular Weight	157.26 g/mol
Structure	A seven-membered azepane ring with a 2-methoxyethyl substituent at the 3-position.
Functional Groups	Secondary amine, ether.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is recommended for its high specificity and sensitivity. Derivatization is a key step to improve the chromatographic behavior of the polar amine.[13]

Principle

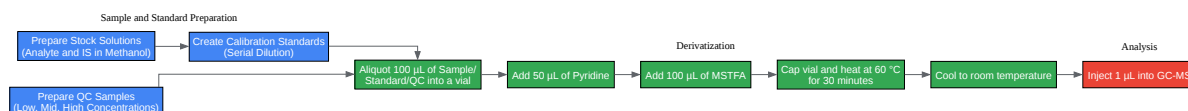
The secondary amine of **3-(2-Methoxyethyl)azepane** is derivatized with MSTFA to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This TMS-derivative is more volatile and thermally stable, resulting in improved peak shape and sensitivity during GC-MS analysis. [7] Quantification is performed using an internal standard to ensure high accuracy and precision.

Experimental Protocol

3.2.1. Materials and Reagents

- **3-(2-Methoxyethyl)azepane** reference standard
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- Pyridine (anhydrous)
- Ethyl Acetate (HPLC grade)
- Internal Standard (IS): e.g., N-ethyl-N-methyl-1-octanamine or other suitable non-interfering amine.
- Methanol (HPLC grade)
- Deionized Water

3.2.2. Sample Preparation and Derivatization Workflow



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Caption: Workflow for GC-MS sample preparation and derivatization.

Step-by-Step Protocol:

- Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of **3-(2-Methoxyethyl)azepane** and the internal standard in methanol.
- Preparation of Calibration Standards: Perform serial dilutions of the **3-(2-Methoxyethyl)azepane** stock solution with methanol to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
- Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) in the same manner as the calibration standards.
- Derivatization:
 - Pipette 100 µL of each calibration standard, QC sample, and test sample into a 2 mL autosampler vial.
 - Add 50 µL of anhydrous pyridine to each vial.
 - Add 100 µL of MSTFA to each vial.
 - Immediately cap the vials tightly.

- Heat the vials at 60°C for 30 minutes in a heating block or oven.
- Allow the vials to cool to room temperature before placing them in the autosampler.
- GC-MS Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

3.2.3. GC-MS Operating Conditions

Parameter	Condition
Gas Chromatograph	Agilent 8890 GC or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium, 1.2 mL/min constant flow
Oven Program	Initial temp: 80 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temp.	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantification Ions	To be determined from the mass spectrum of the derivatized analyte and IS.

Secondary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is a reliable alternative to GC-MS and is particularly useful when MS detection is not available.

Principle

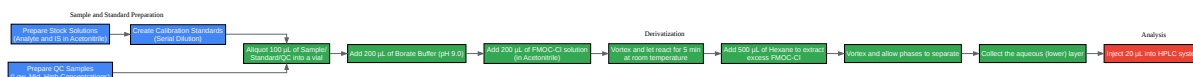
3-(2-Methoxyethyl)azepane, a secondary amine, is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate buffer. The resulting FMOC-derivative is highly fluorescent and possesses a strong UV chromophore, allowing for sensitive detection by HPLC with a UV detector.^{[5][8]}

Experimental Protocol

4.2.1. Materials and Reagents

- **3-(2-Methoxyethyl)azepane** reference standard
- 9-fluorenylmethyl chloroformate (FMOC-Cl)
- Boric Acid
- Sodium Hydroxide
- Acetonitrile (HPLC grade)
- Deionized Water
- Hexane (HPLC grade)
- Internal Standard (IS): e.g., a structurally similar secondary amine that can be derivatized and chromatographically resolved.

4.2.2. HPLC Sample Preparation Workflow



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Caption: Workflow for HPLC sample preparation and derivatization.

Step-by-Step Protocol:

- Preparation of Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in deionized water and adjust the pH to 9.0 with sodium hydroxide.
- Preparation of FMOC-Cl Solution: Prepare a 5 mg/mL solution of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.
- Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of **3-(2-Methoxyethyl)azepane** and the internal standard in acetonitrile.
- Preparation of Calibration Standards and QC Samples: Prepare calibration standards (e.g., 5-200 µg/mL) and QC samples in acetonitrile. Spike with the internal standard.
- Derivatization:
 - To 100 µL of each standard, QC, or sample in a microcentrifuge tube, add 200 µL of the borate buffer.
 - Add 200 µL of the FMOC-Cl solution.
 - Vortex the mixture for 30 seconds and let it react for 5 minutes at room temperature.

- Add 500 μL of hexane to the tube, vortex for 1 minute to extract excess FMOCCl.
- Centrifuge for 2 minutes to separate the layers.
- Carefully transfer the lower aqueous layer to an HPLC vial for analysis.
- HPLC Analysis: Inject 20 μL of the derivatized solution into the HPLC system.

4.2.3. HPLC Operating Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase A	Deionized Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-20 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}\text{C}$
UV Detector	265 nm

Method Validation

Both the GC-MS and HPLC-UV methods should be validated according to ICH Q2(R2) guidelines.^{[9][11]} The following parameters must be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.^[12] This can be demonstrated by analyzing a blank (matrix without analyte), a

placebo, and a sample spiked with the analyte and potential impurities. The analyte peak should be free of interference at its retention time.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

- Procedure: Analyze a series of at least five concentrations of the analyte over the intended range.
- Acceptance Criteria: The correlation coefficient (r^2) of the linear regression should be ≥ 0.99 .

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

- Procedure: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, high), with at least three replicates at each level.
- Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[12]

- Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.
- Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, or on a different instrument.
- Acceptance Criteria: The RSD should be $\leq 2\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 * (\text{Standard Deviation of the Intercept} / \text{Slope})$
 - $LOQ = 10 * (\text{Standard Deviation of the Intercept} / \text{Slope})$

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.^[12]

- Procedure: Introduce small variations in the method parameters (e.g., ± 2 °C in column temperature, ± 0.1 mL/min in flow rate, $\pm 5\%$ in the organic composition of the mobile phase).
- Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

- Procedure: Inject a standard solution multiple times (e.g., $n=6$) before sample analysis.
- Acceptance Criteria:
 - $RSD \text{ of peak areas} \leq 2\%$
 - $\text{Tailing factor} \leq 2$

- Theoretical plates > 2000

Data Presentation

Table 1: Method Validation Summary for 3-(2-Methoxyethyl)azepane Analysis

Validation Parameter	GC-MS Method	HPLC-UV Method	Acceptance Criteria
Linearity (r^2)	0.998	0.999	≥ 0.99
Range ($\mu\text{g/mL}$)	1 - 100	5 - 200	Defined by linearity
Accuracy (% Recovery)	98.5 - 101.2%	99.1 - 101.5%	98 - 102%
Precision (RSD)			
- Repeatability	$\leq 1.5\%$	$\leq 1.2\%$	$\leq 2\%$
- Intermediate Precision	$\leq 1.8\%$	$\leq 1.6\%$	$\leq 2\%$
LOD ($\mu\text{g/mL}$)	0.3	1.5	Report
LOQ ($\mu\text{g/mL}$)	1.0	5.0	Report

Conclusion

This application note provides two comprehensive and validated methods for the quantification of **3-(2-Methoxyethyl)azepane**. The GC-MS method offers higher sensitivity and specificity, making it ideal for trace analysis and confirmation. The HPLC-UV method provides a robust and reliable alternative that is widely accessible in most analytical laboratories. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Adherence to the detailed protocols and validation procedures will ensure the generation of accurate and reproducible data in research and drug development settings.

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